molecular formula C10H9BrN2O2 B1207156 N-Amino-3-bromophenylsuccinimide CAS No. 66064-11-7

N-Amino-3-bromophenylsuccinimide

Cat. No.: B1207156
CAS No.: 66064-11-7
M. Wt: 269.09 g/mol
InChI Key: QWNKHWJMJANJRD-UHFFFAOYSA-N
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Description

N-Amino-3-bromophenylsuccinimide is an organic compound with the molecular formula C10H9BrN2O2 It is a derivative of succinimide, where the amino group is substituted at the nitrogen atom and the bromine atom is attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Amino-3-bromophenylsuccinimide typically involves the reaction of 3-bromophenylsuccinimide with an amine source. One common method is the nucleophilic substitution reaction where the bromine atom is replaced by an amino group. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the amino group is converted to a nitro group or other oxidized forms.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in substitution reactions, where the bromine atom or the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or potassium carbonate are used for nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-Amino-3-bromophenylsuccinimide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Amino-3-bromophenylsuccinimide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    N-Amino-3-chlorophenylsuccinimide: Similar structure but with a chlorine atom instead of bromine.

    N-Amino-3-fluorophenylsuccinimide: Contains a fluorine atom instead of bromine.

    N-Amino-3-iodophenylsuccinimide: Contains an iodine atom instead of bromine.

Uniqueness: N-Amino-3-bromophenylsuccinimide is unique due to the presence of the bromine atom, which imparts specific chemical reactivity and biological activity. The bromine atom’s size and electronegativity influence the compound’s interactions with other molecules, making it distinct from its halogenated analogs.

Properties

IUPAC Name

1-amino-3-(3-bromophenyl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c11-7-3-1-2-6(4-7)8-5-9(14)13(12)10(8)15/h1-4,8H,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNKHWJMJANJRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)N)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00984553
Record name 1-Amino-3-(3-bromophenyl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00984553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66064-11-7
Record name 1-Amino-3-(3-bromophenyl)-2,5-pyrrolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66064-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Amino-3-bromophenylsuccinimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066064117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Amino-3-(3-bromophenyl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00984553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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